molecular formula C16H21NO2 B1604664 Cyclobutyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-75-7

Cyclobutyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1604664
CAS No.: 898770-75-7
M. Wt: 259.34 g/mol
InChI Key: MWYGHXVUYFLSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 4-(morpholinomethyl)phenyl ketone is an organic compound with the chemical formula C16H21NO2 and a molecular weight of 259.34 g/mol . This compound is characterized by a cyclobutyl group attached to a phenyl ring, which is further substituted with a morpholinomethyl group and a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 4-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process involving the formation of the cyclobutyl and morpholinomethyl groups, followed by their attachment to the phenyl ring. One common method involves the Mannich reaction, where a ketone reacts with formaldehyde and a secondary amine (morpholine) to form the morpholinomethyl group . The cyclobutyl group can be introduced through a Grignard reaction or other organometallic methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(morpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Cyclobutyl 4-(morpholinomethyl)phenyl ketone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclobutyl group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutyl phenyl ketone: Lacks the morpholinomethyl group, resulting in different chemical properties and reactivity.

    Morpholinomethyl phenyl ketone: Lacks the cyclobutyl group, affecting its stability and binding affinity.

Properties

IUPAC Name

cyclobutyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(14-2-1-3-14)15-6-4-13(5-7-15)12-17-8-10-19-11-9-17/h4-7,14H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYGHXVUYFLSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642663
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-75-7
Record name Cyclobutyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclobutyl 4-(morpholinomethyl)phenyl ketone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Cyclobutyl 4-(morpholinomethyl)phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.